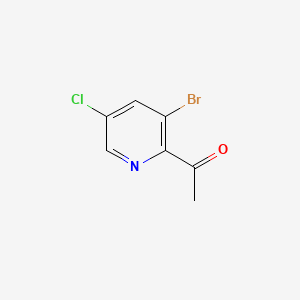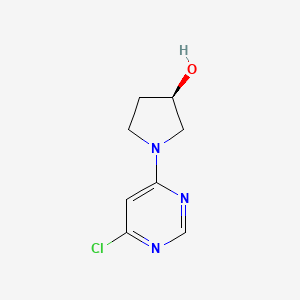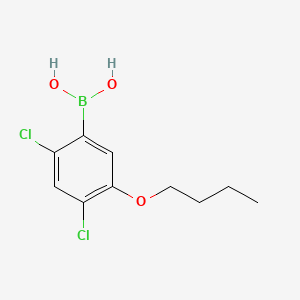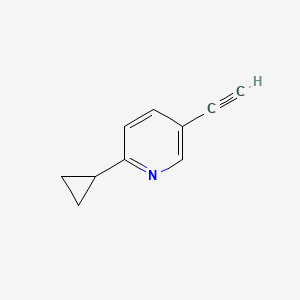![molecular formula C15H15NO2 B594536 4-[3-(N,N-Dimethylaminocarbonyl)phenyl]phenol CAS No. 1261896-44-9](/img/structure/B594536.png)
4-[3-(N,N-Dimethylaminocarbonyl)phenyl]phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“4-[3-(N,N-Dimethylaminocarbonyl)phenyl]phenol” is a chemical compound with the CAS Number: 1261896-44-9. Its molecular weight is 241.29 and its IUPAC name is 4’-hydroxy-N,N-dimethyl [1,1’-biphenyl]-3-carboxamide .
Molecular Structure Analysis
The molecular structure of “4-[3-(N,N-Dimethylaminocarbonyl)phenyl]phenol” is represented by the linear formula C15H15NO2 . The InChI code for this compound is 1S/C15H15NO2/c1-16(2)15(18)13-5-3-4-12(10-13)11-6-8-14(17)9-7-11/h3-10,17H,1-2H3 .Physical And Chemical Properties Analysis
The physical and chemical properties of “4-[3-(N,N-Dimethylaminocarbonyl)phenyl]phenol” include a molecular weight of 241.29 .Applications De Recherche Scientifique
Medicinal Chemistry: Anti-inflammatory and Analgesic Applications
The biphenyl moiety is a common feature in many drugs due to its pharmacological properties. Specifically, derivatives of biphenyl like 4’-Hydroxy-N,N-dimethyl-[1,1’-biphenyl]-3-carboxamide have been used in the development of non-steroidal anti-inflammatory drugs (NSAIDs) . These compounds can exhibit anti-inflammatory, analgesic, and antipyretic activities, making them valuable in treating conditions like arthritis and other inflammatory diseases .
Organic Light-Emitting Diodes (OLEDs)
Biphenyl derivatives are significant in the production of OLEDs. They serve as fluorescent layers that contribute to the vivid display of colors. The structural rigidity and electronic properties of biphenyl compounds make them suitable for use as host materials, dopants, or transport layers in OLEDs, which are used in television screens, smartphones, and other display technologies .
Antimicrobial and Antibacterial Agents
The biphenyl structure is also integral in the synthesis of compounds with antimicrobial and antibacterial properties. This is particularly important in the development of new antibiotics to combat resistant strains of bacteria. The functional groups attached to the biphenyl core can be modified to target specific bacterial pathways .
Cancer Research: Antitumor Agents
In cancer research, biphenyl derivatives have been explored for their antitumor properties. They can act as inhibitors of certain cellular processes that are overactive in cancer cells, such as proliferation and angiogenesis. This makes them potential candidates for chemotherapy drugs .
Agricultural Products
The biphenyl structure is utilized in the synthesis of agricultural products, including pesticides and herbicides. These compounds help protect crops from pests and diseases, contributing to increased agricultural productivity and food security .
Liquid Crystal Technology
Biphenyl derivatives are key components in the manufacture of liquid crystals, which are used in LCDs (liquid crystal displays). The ability of these compounds to align in certain patterns under an electric field makes them suitable for use in digital displays and other electronic devices .
Safety and Hazards
Propriétés
IUPAC Name |
3-(4-hydroxyphenyl)-N,N-dimethylbenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO2/c1-16(2)15(18)13-5-3-4-12(10-13)11-6-8-14(17)9-7-11/h3-10,17H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLLWGJYDRRKDNX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=CC=CC(=C1)C2=CC=C(C=C2)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60683570 |
Source


|
| Record name | 4'-Hydroxy-N,N-dimethyl[1,1'-biphenyl]-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60683570 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261896-44-9 |
Source


|
| Record name | 4'-Hydroxy-N,N-dimethyl[1,1'-biphenyl]-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60683570 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![Methyl 2,3-dihydro-1H-pyrrolo[3,2-B]pyridine-5-carboxylate](/img/structure/B594461.png)




